Cas no 119577-28-5 (7-Ethyl-10-hydroxycamptothecin)

7-Ethyl-10-hydroxycamptothecin is a semi-synthetic derivative of camptothecin, a potent topoisomerase I inhibitor. This compound exhibits enhanced solubility and stability compared to its parent molecule, making it more suitable for pharmaceutical applications. Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis in rapidly dividing cells. The ethyl and hydroxyl modifications at positions 7 and 10, respectively, improve its pharmacokinetic profile and reduce toxicity. It is widely studied for its antitumor activity, particularly in colorectal, ovarian, and lung cancers. The compound serves as a key intermediate in the synthesis of irinotecan, a clinically approved chemotherapeutic agent.
7-Ethyl-10-hydroxycamptothecin structure
119577-28-5 structure
Product Name:7-Ethyl-10-hydroxycamptothecin
CAS No:119577-28-5
MF:C22H20N2O5
MW:392.404605865479
CID:63439
PubChem ID:135423054
Update Time:2025-11-02

7-Ethyl-10-hydroxycamptothecin Chemical and Physical Properties

Names and Identifiers

    • 7-Ethyl-10-hydroxycamptothecin
    • CAMPTOTHECIN, 10-HYDROXY-
    • CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
    • HCPT
    • HYDROXYCAMPTOTHECIN
    • HYDROXYCAMPTOTHECIN, 10-
    • SN38
    • 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
    • 7-Ethyl-10-hydroxy-camptothecine
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • SN-38
    • CAMPTOTHECIN, 7-ETHYL-10-HYDROXY
    • (S)-4,7-Diethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-3,14(4H,12H)-dione
    • PD158078
    • OZESIOWEPLUEAF-QFIPXVFZSA-N
    • 4,7-Diethyl-10-hydroxycamptothecin
    • 7-ethyl-10-hydroxylcamptothecin
    • AKOS015913898
    • (S)-4,7-Diethyl-4,10-dihydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
    • 12-ETHYL-9-HYDROXYCAMPTOTHECIN
    • 119577-28-5
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,7-diethyl-4,10-dihydroxy-, (S)-
    • 7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent
    • CS-0018552
    • HY-N2063
    • (19S)-5,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),4,6,9,15(20)-hexaene-8,14,18-trione
    • (19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • BS-53334
    • 7-Ethyl-10-hydroxy camptothecin
    • DA-59855
    • Inchi: 1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
    • InChI Key: KWUQFLSWWSXTSZ-QFIPXVFZSA-N
    • SMILES: O1C([C@](CC)(C2C=C3C4C(=CC5C(=CC=C(CC)C=5N=4)O)CN3C(C=2C1)=O)O)=O

Computed Properties

  • Exact Mass: 392.13700
  • Monoisotopic Mass: 392.13722174 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 392.4
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 813.7±65.0 °C at 760 mmHg
  • Flash Point: 445.9±34.3 °C
  • PSA: 101.65000
  • LogP: 2.34760
  • Vapor Pressure: No data available

7-Ethyl-10-hydroxycamptothecin Security Information

7-Ethyl-10-hydroxycamptothecin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

7-Ethyl-10-hydroxycamptothecin Pricemore >>

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7-Ethyl-10-hydroxycamptothecin Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:119577-28-5)7-Ethyl-10-hydroxycamptothecin
Order Number:A1010140
Stock Status:in Stock
Quantity:50mg/100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:09
Price ($):206.0/394.0/592.0/1483.0
Email:sales@amadischem.com

Additional information on 7-Ethyl-10-hydroxycamptothecin

7-Ethyl-10-hydroxycamptothecin (CAS No. 119577-28-5): A Promising Anticancer Agent

7-Ethyl-10-hydroxycamptothecin (CAS No. 119577-28-5) is a semi-synthetic derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has garnered significant attention in the pharmaceutical and biomedical research communities due to its potent anticancer properties. As a topoisomerase I inhibitor, it plays a crucial role in disrupting DNA replication in cancer cells, making it a valuable candidate for oncology research and drug development.

The molecular structure of 7-Ethyl-10-hydroxycamptothecin includes an ethyl group at the 7-position and a hydroxyl group at the 10-position, which enhance its solubility and bioavailability compared to its parent compound, camptothecin. These modifications have been shown to improve its therapeutic efficacy while reducing undesirable side effects. Researchers are particularly interested in its potential applications for treating colorectal cancer, ovarian cancer, and small cell lung cancer, among others.

In recent years, the demand for 7-Ethyl-10-hydroxycamptothecin has surged due to the growing prevalence of cancer worldwide. According to the World Health Organization (WHO), cancer remains one of the leading causes of death globally, with an estimated 10 million deaths in 2020 alone. This has spurred increased research into novel chemotherapeutic agents, with 7-Ethyl-10-hydroxycamptothecin emerging as a promising candidate. Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately apoptosis in cancer cells.

One of the most frequently searched questions about 7-Ethyl-10-hydroxycamptothecin is its comparison with other camptothecin derivatives, such as irinotecan and topotecan. While these compounds share a similar mechanism of action, 7-Ethyl-10-hydroxycamptothecin is often highlighted for its improved pharmacokinetic profile and reduced toxicity. This makes it a subject of intense study in preclinical trials and drug formulation research.

Another hot topic in the scientific community is the development of nanoparticle-based delivery systems for 7-Ethyl-10-hydroxycamptothecin. Researchers are exploring ways to enhance its targeted delivery to tumor sites while minimizing exposure to healthy tissues. Such advancements could revolutionize cancer treatment by improving drug efficacy and patient outcomes. Keywords like "nanocarriers for camptothecin derivatives" and "targeted cancer therapy" are increasingly popular in academic and industry searches.

The synthesis of 7-Ethyl-10-hydroxycamptothecin involves multi-step chemical processes, often starting from natural camptothecin. Due to its complex structure, the production requires high-purity reagents and stringent quality control measures. This has led to a niche market for specialized suppliers who cater to pharmaceutical companies and research institutions. The compound is typically available as a white to off-white powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

In addition to its anticancer applications, 7-Ethyl-10-hydroxycamptothecin is also being investigated for its potential in combination therapies. Studies have shown synergistic effects when used alongside other chemotherapeutic agents or immunotherapy drugs. This approach aims to overcome drug resistance, a major challenge in cancer treatment. Searches related to "combination therapy with camptothecin derivatives" reflect the growing interest in this area.

As the field of precision medicine advances, 7-Ethyl-10-hydroxycamptothecin is being studied for its role in personalized cancer treatment. Biomarker research is underway to identify patient populations that may benefit the most from this compound. This aligns with the broader trend of tailored therapeutics, which is a highly searched topic in medical and pharmaceutical circles.

In conclusion, 7-Ethyl-10-hydroxycamptothecin (CAS No. 119577-28-5) represents a significant advancement in the search for effective anticancer drugs. Its unique properties, ongoing research, and potential for innovative delivery systems make it a compound of great interest. As scientific understanding deepens and technology evolves, 7-Ethyl-10-hydroxycamptothecin may well become a cornerstone in the fight against cancer.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:119577-28-5)7-Ethyl-10-hydroxycamptothecin
A1010140
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):206.0/394.0/592.0/1483.0
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